4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol
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Overview
Description
4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with chloro and bis-cycloalkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol typically involves multiple steps, starting with the preparation of the cycloalkyl intermediates. These intermediates are then reacted with a phenol derivative under specific conditions to introduce the chloro and bis-cycloalkyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the chloro group can produce the corresponding hydrocarbon.
Scientific Research Applications
4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and cycloalkyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol
- 2,6-Di-tert-butyl-4-chlorophenol
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
Uniqueness
4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
90137-76-1 |
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Molecular Formula |
C26H37ClO |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
4-chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol |
InChI |
InChI=1S/C26H37ClO/c1-17-9-7-11-19(13-17)25(3,4)22-15-21(27)16-23(24(22)28)26(5,6)20-12-8-10-18(2)14-20/h9-10,15-16,19-20,28H,7-8,11-14H2,1-6H3 |
InChI Key |
OZMSWDBSFBVAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)C(C)(C)C2=CC(=CC(=C2O)C(C)(C)C3CCC=C(C3)C)Cl |
Origin of Product |
United States |
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